2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide
Overview
Description
2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy, sulfanyl, and acetamide functional groups.
Preparation Methods
The synthesis of 2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the methoxy and sulfanyl groups. The final step involves the acylation of the pyridine derivative with 4-methoxyphenyl acetamide under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.
Scientific Research Applications
2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxy and sulfanyl groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The acetamide group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar compounds include:
2-methoxy-5-methylphenol: Shares the methoxy group but lacks the complex pyridine and acetamide structure.
4-methylphenyl sulfanyl derivatives: Contain the sulfanyl group but differ in the overall molecular framework.
Properties
IUPAC Name |
2-[5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-16-4-10-20(11-5-16)30-15-18-12-21(26)22(29-3)13-25(18)14-23(27)24-17-6-8-19(28-2)9-7-17/h4-13H,14-15H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLZXUBMKNNNRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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